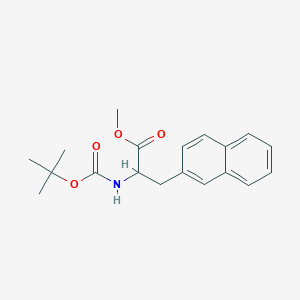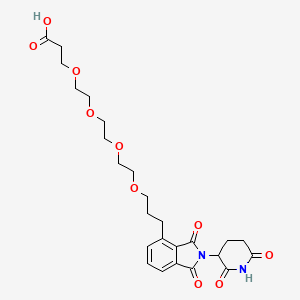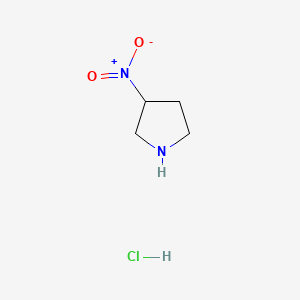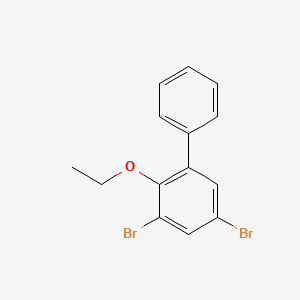![molecular formula C11H14N2 B14773110 1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
1-Phenyl-2,6-diazaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,6-diazaspiro[3.3]heptane is a unique chemical compound characterized by its spirocyclic structure, which includes a phenyl group and two nitrogen atoms within a seven-membered ring.
Métodos De Preparación
The synthesis of 1-Phenyl-2,6-diazaspiro[3.3]heptane typically involves a multi-step process. One common method includes the use of azabicyclo[1.1.0]butane as an intermediate. The synthesis begins with the preparation of azabicyclo[1.1.0]butane, followed by a flow technology-assisted two-step protocol to form the spirocyclic structure . This method is robust and mild, ensuring the stability of the compound throughout the process. Industrial production methods may involve similar synthetic routes but scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
1-Phenyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring. Common reagents include halides and amines.
Electrophilic Addition: This reaction involves the addition of electrophiles to the spirocyclic ring, often using reagents like bromine or chlorine.
Aplicaciones Científicas De Investigación
1-Phenyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Its potential as a bioisostere for piperazine makes it a valuable scaffold in drug design, particularly for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for high molecular rigidity and predictable vectorization, enhancing its drug-likeness and target selectivity. The compound can modulate biological pathways by binding to its targets, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-Phenyl-2,6-diazaspiro[3.3]heptane can be compared to other similar compounds, such as:
Piperazine: While both compounds share structural similarities, this compound offers higher molecular rigidity and target selectivity.
1-Oxa-2,6-diazaspiro[3.3]heptane:
2,6-Diazaspiro[3.3]heptane: This compound lacks the phenyl group, which can influence its biological activity and applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-4-9(5-3-1)10-11(8-13-10)6-12-7-11/h1-5,10,12-13H,6-8H2 |
Clave InChI |
VYGPGDJKLZJOME-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)

![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)




![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)




